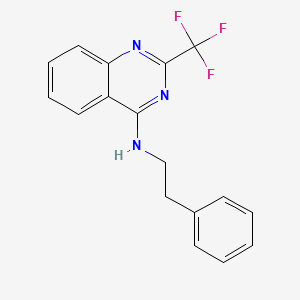
N-(2-phenylethyl)-2-(trifluoromethyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-2-(trifluoromethyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C17H14F3N3 and its molecular weight is 317.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.11398195 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Optoelectronic Applications
Quinazoline derivatives have been extensively studied for their applications in optoelectronic materials due to their luminescent properties. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is crucial for creating novel optoelectronic materials. These materials are valuable for fabricating components of organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Additionally, quinazoline derivatives are of interest as potential structures for nonlinear optical materials and for colorimetric pH sensors. Such applications are attributed to their electroluminescent properties and the ability to fabricate materials with desired photophysical characteristics (Lipunova et al., 2018).
Medicinal Chemistry
Quinazoline derivatives exhibit a broad spectrum of biological activities, making them a focal point in medicinal chemistry for drug development. These compounds have shown potential in synthesizing drugs with antibacterial properties against multidrug-resistant Staphylococcus aureus, highlighting their significance in combating antibiotic resistance. The structural modifications in quinazoline-2,4-diamines have led to the identification of compounds with low micromolar minimum inhibitory concentrations, indicating their potential as antibacterial agents (Van Horn et al., 2014). Furthermore, quinazoline derivatives have been explored for their antimalarial properties, with specific compounds exhibiting high antimalarial activity, promising leads for antimalarial drug development (Mizukawa et al., 2021).
Synthesis and Stability Studies
Research on the synthesis and stability of quinazoline derivatives under stressful conditions is crucial for the development of pharmaceutical substances. Studies have shown that certain quinazoline derivatives are stable to UV radiation, elevated temperatures, and oxidants but are unstable to hydrolysis in alkaline environments. Such findings are vital for regulatory documentation and further development of these compounds as pharmaceutical substances (Gendugov et al., 2021).
特性
IUPAC Name |
N-(2-phenylethyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3/c18-17(19,20)16-22-14-9-5-4-8-13(14)15(23-16)21-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTMHAVBQLSGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
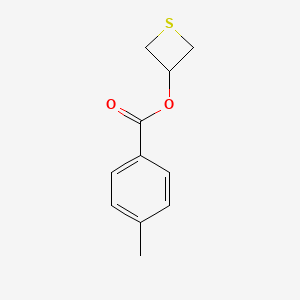
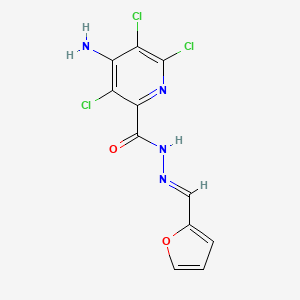
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5574783.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5574791.png)
![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1(2H)-phthalazinone](/img/structure/B5574795.png)
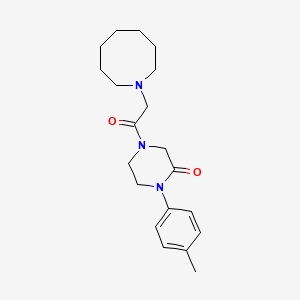
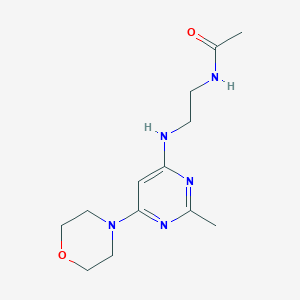
![3-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5574813.png)
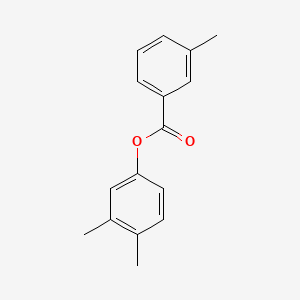
![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5574829.png)
![{4,8-dimethyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}acetic acid](/img/structure/B5574846.png)
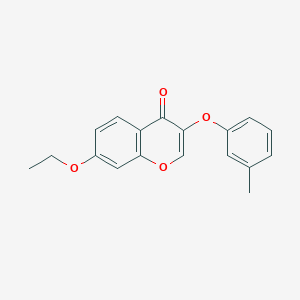
![methyl 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5574856.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5574859.png)
